Cas no 443776-90-7 (4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde)

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-METHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZALDEHYDE
- (5-FORMYL-2-METHOXYPHENYL)BORONIC ACID PINACOL ESTER
- MB20541
- J3.636.848I
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-methoxybenzaldehyde
- 443776-90-7
- MFCD16996345
- DB-185040
- AKOS027425814
- CS-0189430
- EN300-12575529
- 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde
-
- MDL: MFCD16996345
- インチ: 1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-9H,1-5H3
- InChIKey: OTFGWHORCPCPOC-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C=C(C=O)C=CC=2OC)OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 262.1376392g/mol
- どういたいしつりょう: 262.1376392g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB517418-1g |
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; . |
443776-90-7 | 1g |
€307.80 | 2025-02-22 | ||
abcr | AB517418-5g |
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; . |
443776-90-7 | 5g |
€964.80 | 2025-02-22 | ||
TRC | M268913-2.5g |
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-Yl)benzaldehyde |
443776-90-7 | 2.5g |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM214416-1g |
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
443776-90-7 | 97% | 1g |
$311 | 2021-08-04 | |
Alichem | A019125652-1g |
(5-Formyl-2-methoxyphenyl)boronic acid pinacol ester |
443776-90-7 | 95% | 1g |
$424.86 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260100-100mg |
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
443776-90-7 | 97% | 100mg |
¥484.00 | 2024-05-13 | |
Enamine | EN300-12575529-2.5g |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
443776-90-7 | 95% | 2.5g |
$1090.0 | 2023-05-25 | |
Enamine | EN300-12575529-0.25g |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
443776-90-7 | 95% | 0.25g |
$257.0 | 2023-05-25 | |
Chemenu | CM214416-1g |
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
443776-90-7 | 97% | 1g |
$311 | 2022-09-01 | |
Enamine | EN300-12575529-10000mg |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
443776-90-7 | 95.0% | 10000mg |
$4200.0 | 2023-10-02 |
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde 関連文献
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1. Book reviews
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehydeに関する追加情報
Comprehensive Overview of 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde (CAS No. 443776-90-7)
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde, with the CAS number 443776-90-7, is a highly versatile boronic ester derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound features a benzaldehyde core substituted with a methoxy group and a dioxaborolane ring, making it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions. Its unique structure enables the formation of carbon-carbon bonds, a critical step in constructing complex molecules for drug discovery and advanced materials.
In recent years, the demand for boron-containing compounds like 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde has surged due to their pivotal role in targeted drug delivery and bioconjugation. Researchers are particularly interested in its applications for developing proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, which are hot topics in oncology and neurodegenerative disease research. The compound's stability and reactivity under mild conditions make it ideal for high-throughput screening and medicinal chemistry optimization.
From an industrial perspective, CAS 443776-90-7 is gaining traction in the synthesis of OLED materials and organic semiconductors. Its ability to facilitate π-conjugation extension aligns with the growing need for energy-efficient display technologies. Additionally, its compatibility with microwave-assisted synthesis and flow chemistry techniques addresses the pharmaceutical industry's push toward green chemistry and process intensification.
Analytical characterization of 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde typically involves NMR spectroscopy, HPLC purity analysis, and mass spectrometry. Recent advancements in cryo-EM and X-ray crystallography have further elucidated its binding modes in enzyme inhibition studies. For laboratory handling, the compound is recommended to be stored under inert conditions to preserve its hydrolytic stability, a common query among synthetic chemists.
Environmental and regulatory considerations for CAS 443776-90-7 emphasize its compliance with REACH and FDA guidelines for pharmaceutical intermediates. Unlike some boron derivatives, this compound exhibits low toxicity profiles in preclinical assays, making it a preferred choice for biocompatible material design. Its biodegradation pathways are currently under investigation as part of the broader sustainable chemistry movement.
Future research directions for 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde include exploring its utility in bioorthogonal chemistry and photoredox catalysis. With the rise of AI-driven molecular design, computational studies predict novel derivatives of this scaffold could enhance drug bioavailability and polymeric material performance. These developments position the compound at the forefront of next-generation therapeutics and smart materials innovation.
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